molecular formula C5H9NO2 B14762365 4-Nitropent-2-ene CAS No. 1806-28-6

4-Nitropent-2-ene

Katalognummer: B14762365
CAS-Nummer: 1806-28-6
Molekulargewicht: 115.13 g/mol
InChI-Schlüssel: KFJZPZKGIFVDQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitropent-2-ene is an organic compound with the molecular formula C5H9NO2 It is characterized by the presence of a nitro group (-NO2) attached to a pentene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitropent-2-ene typically involves the nitration of pent-2-ene. This can be achieved through the reaction of pent-2-ene with nitric acid (HNO3) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction conditions usually require controlled temperatures to ensure the selective nitration at the desired position on the pentene chain.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitropent-2-ene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles.

Major Products:

    Reduction: 4-Aminopent-2-ene.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Substitution: Compounds with different functional groups replacing the nitro group.

Wissenschaftliche Forschungsanwendungen

4-Nitropent-2-ene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nitro group transformations and their biological effects.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Nitropent-2-ene involves its interaction with various molecular targets. The nitro group is highly reactive and can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

  • 4-Nitrobut-2-ene
  • 4-Nitrohex-2-ene
  • 4-Nitrohept-2-ene

Comparison: 4-Nitropent-2-ene is unique due to its specific chain length and the position of the nitro group. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications where other nitroalkenes might not be as effective.

Eigenschaften

CAS-Nummer

1806-28-6

Molekularformel

C5H9NO2

Molekulargewicht

115.13 g/mol

IUPAC-Name

4-nitropent-2-ene

InChI

InChI=1S/C5H9NO2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3

InChI-Schlüssel

KFJZPZKGIFVDQR-UHFFFAOYSA-N

Kanonische SMILES

CC=CC(C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.